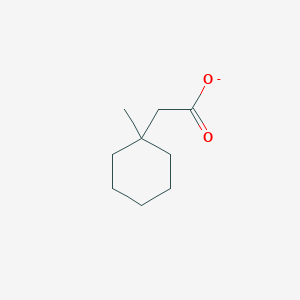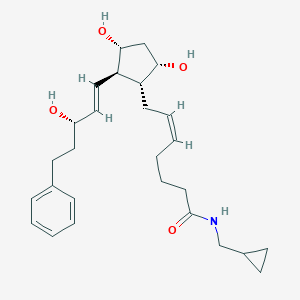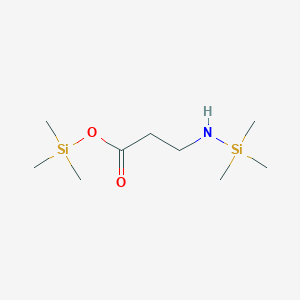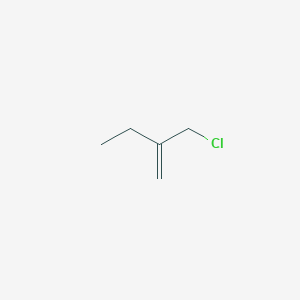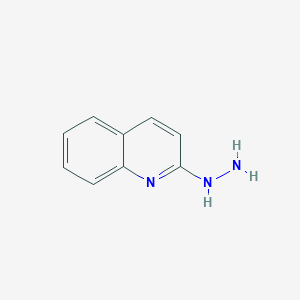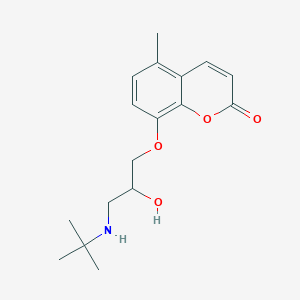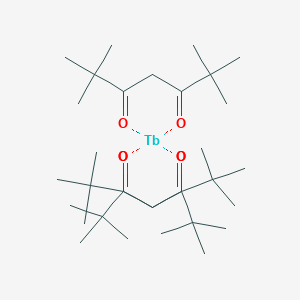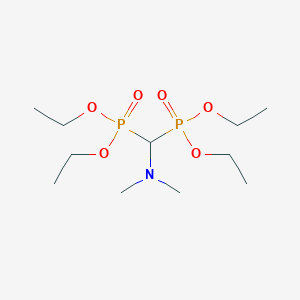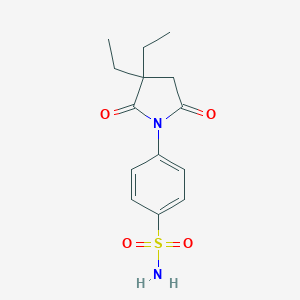
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)-, commonly known as DIDS, is a well-known inhibitor of chloride channels and anion transporters. It is a sulfonamide derivative and has been used extensively in scientific research for over 40 years. DIDS has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
DIDS has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, synaptic transmission, and muscle contraction. DIDS has also been used to investigate the function of anion transporters in red blood cells, kidney cells, and other cell types. Furthermore, DIDS has been used as a tool to study the structure and function of membrane proteins, such as ion channels and transporters.
Mécanisme D'action
DIDS acts as an inhibitor of chloride channels and anion transporters by binding to a specific site on the protein. The binding of DIDS to the protein induces a conformational change that prevents the passage of chloride ions or other anions through the channel or transporter. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DIDS and a specific amino acid residue on the protein.
Effets Biochimiques Et Physiologiques
The inhibition of chloride channels and anion transporters by DIDS has a wide range of biochemical and physiological effects. For example, DIDS has been shown to inhibit the swelling of red blood cells in hypotonic solutions. It has also been shown to inhibit the release of neurotransmitters from neurons. In addition, DIDS has been shown to inhibit the contraction of smooth muscle cells. These effects are due to the role of chloride channels and anion transporters in these physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages as a tool for scientific research. It is a potent and specific inhibitor of chloride channels and anion transporters, which makes it useful for investigating the function of these proteins. DIDS is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to the use of DIDS. For example, it can be toxic to cells at high concentrations, which limits its use in some experiments. In addition, DIDS can react with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more potent and specific inhibitors of chloride channels and anion transporters. Another area of interest is the investigation of the role of chloride channels and anion transporters in disease states, such as cystic fibrosis and hypertension. Furthermore, DIDS could be used to study the structure and function of other membrane proteins, such as ion pumps and receptors. Overall, DIDS has been and will continue to be a valuable tool for scientific research in the future.
Conclusion:
In conclusion, DIDS is a sulfonamide derivative that has been widely used in scientific research as an inhibitor of chloride channels and anion transporters. It has a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology. DIDS has several advantages as a tool for scientific research, including its potency and specificity. However, there are also some limitations to its use, such as its toxicity at high concentrations. In the future, DIDS will continue to be a valuable tool for scientific research, and there are several areas of interest for future research.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 4-chlorobenzenesulfonyl chloride with N-succinimide in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with diethylamine to yield DIDS. The final product is a white crystalline solid with a melting point of 217-220°C.
Propriétés
Numéro CAS |
17100-85-5 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-(2,2-diethyl-N-succinimido)- |
Formule moléculaire |
C14H18N2O4S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
4-(3,3-diethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(4-2)9-12(17)16(13(14)18)10-5-7-11(8-6-10)21(15,19)20/h5-8H,3-4,9H2,1-2H3,(H2,15,19,20) |
Clé InChI |
TUKPBVQZUVYKRX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
SMILES canonique |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)CC |
Autres numéros CAS |
17100-85-5 |
Synonymes |
4-(3,3-Diethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



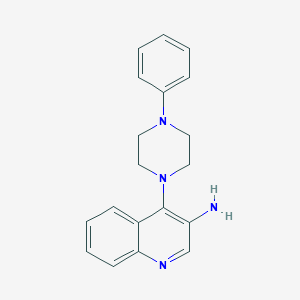

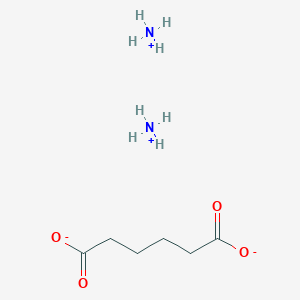
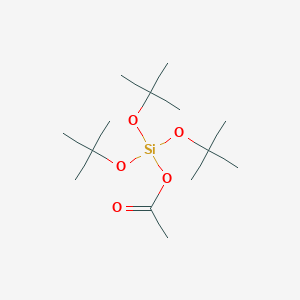
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
